Rolapitant hydrochloride hydrate

Description

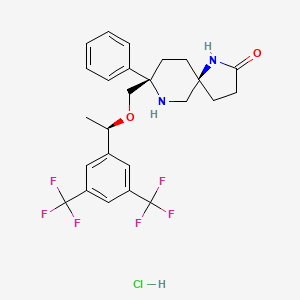

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Pharmacodynamics of Rolapitant Hydrochloride Anhydrous

Mechanism of Action: Selective and Competitive NK-1 Receptor Antagonism

Rolapitant (B1662417) hydrochloride anhydrous functions as a selective and competitive antagonist of the human substance P/NK-1 receptors. nih.govnih.gov This mechanism is central to its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). drugbank.comnih.gov By blocking the binding of substance P to NK-1 receptors in the central and peripheral nervous system, rolapitant effectively mitigates the emetic signals triggered by certain cancer treatments. nih.govdrugbank.com

Specificity for NK-1 Receptors over NK-2 and NK-3 Receptors and Other Biological Targets

Rolapitant exhibits a high degree of selectivity for the NK-1 receptor. Research indicates that its affinity for the human NK-1 receptor is potent, with a reported Ki (inhibition constant) of 0.66 nM. nih.govimmune-system-research.com In contrast, its binding affinity for the closely related NK-2 and NK-3 receptors is significantly lower, with studies showing a more than 1000-fold greater selectivity for the NK-1 subtype. immune-system-research.com Furthermore, investigations into its interaction with a wide array of other biological targets, including 115 different receptors and enzymes, have demonstrated that concentrations exceeding therapeutic levels by over 1000-fold are necessary to elicit any significant interaction. asco.org This high selectivity minimizes off-target effects and contributes to its well-defined pharmacological profile.

Table 1: Binding Affinity of Rolapitant for Neurokinin Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. NK-1 |

|---|---|---|

| NK-1 | 0.66 nM | - |

| NK-2 | >1000-fold lower than NK-1 | >1000x |

| NK-3 | >1000-fold lower than NK-1 | >1000x |

This table is interactive. You can sort and filter the data.

Inhibition of Substance P Binding to NK-1 Receptors

The primary mechanism through which rolapitant exerts its antiemetic effect is by competitively inhibiting the binding of substance P to NK-1 receptors. nih.govnih.gov Substance P, a neuropeptide, is a natural ligand for the NK-1 receptor and plays a crucial role in the transmission of emetic signals, particularly in the delayed phase of CINV. drugbank.com By occupying the NK-1 receptor, rolapitant effectively blocks the downstream signaling cascade initiated by substance P, thereby preventing the physiological responses that lead to nausea and vomiting. nih.gov In vitro studies have shown that rolapitant concentration-dependently inhibits the calcium efflux induced by the NK-1 receptor agonist GR-73632 in cells expressing the human NK-1 receptor. immune-system-research.com

Central Nervous System Penetration and Brain NK-1 Receptor Occupancy

A critical aspect of rolapitant's pharmacodynamic profile is its ability to cross the blood-brain barrier and engage with NK-1 receptors within the central nervous system (CNS). nih.govnih.gov Positron Emission Tomography (PET) studies in humans have confirmed that orally administered rolapitant effectively penetrates the CNS and occupies brain NK-1 receptors. nih.gov

PET imaging studies have demonstrated a clear dose-dependent increase in NK-1 receptor occupancy with escalating doses of rolapitant. nih.gov In a phase 1 study involving healthy volunteers, escalating oral doses from 4.5 mg to 180 mg resulted in a corresponding increase in the occupancy of NK-1 receptors in the brain. nih.gov A pharmacokinetic-pharmacodynamic model predicted that rolapitant plasma concentrations greater than 348 ng/mL would lead to over 90% NK-1 receptor occupancy in the cortex. asco.orgnih.gov

A key feature of rolapitant is its long-acting nature, which translates to a sustained period of high NK-1 receptor occupancy. nih.govasco.org Following a single 180 mg oral dose, PET studies have shown that greater than 90% of NK-1 receptors in the cortex remain occupied for up to 120 hours (5 days). asco.orgnih.gov At the same time point, the receptor occupancy in the striatum was observed to be 73%. nih.gov This prolonged receptor binding is a significant contributor to its efficacy in preventing delayed-onset CINV. asco.org The long plasma half-life of rolapitant, which is approximately 180 hours, supports this sustained receptor occupancy. nih.gov

Table 2: Brain NK-1 Receptor Occupancy by Rolapitant (180 mg oral dose)

| Brain Region | Receptor Occupancy at 120 hours |

|---|---|

| Cortex | >90% |

| Striatum | 73% |

This table is interactive. You can sort and filter the data.

Pharmacodynamic Relationship with Clinical Efficacy

While a direct quantitative relationship between the percentage of NK-1 receptor occupancy and the clinical efficacy of rolapitant has not been formally established, a high level of receptor occupancy is considered a strong predictor of its antiemetic effect in CINV. tandfonline.com The rationale is that by blocking a substantial proportion of NK-1 receptors, particularly in key brain regions involved in the emetic reflex, rolapitant effectively prevents the signaling that leads to nausea and vomiting. tandfonline.com

Clinical trials have demonstrated that rolapitant, when added to standard antiemetic regimens, significantly improves the control of both acute and delayed CINV in patients receiving highly and moderately emetogenic chemotherapy. nih.govnih.govasco.orgnih.gov The sustained high receptor occupancy observed for at least 120 hours aligns with the clinical efficacy seen in preventing delayed CINV, which typically occurs 25 to 120 hours after chemotherapy administration. asco.org The ability of a single dose of rolapitant to maintain high receptor occupancy throughout this at-risk period is a key pharmacodynamic characteristic underpinning its clinical utility. nih.govasco.org

Pharmacokinetics and Drug Metabolism of Rolapitant Hydrochloride Anhydrous

Absorption and Bioavailability Characteristics

Following oral administration, rolapitant (B1662417) is well absorbed, with peak plasma concentrations (Cmax) typically reached in approximately 4 hours under fasting conditions in healthy individuals. drugs.comeuropa.eu The absolute bioavailability of an oral 180 mg dose of rolapitant is nearly 100%. wikipedia.orgnih.gov Studies have shown that the systemic exposure to rolapitant, as measured by Cmax and the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner over a range of 4.5 mg to 180 mg. fda.govrxlist.com The presence of a high-fat meal does not have a significant impact on the pharmacokinetics of rolapitant. rxlist.com

Distribution Profile

Rolapitant exhibits extensive distribution throughout the body, as indicated by its large volume of distribution. nih.govrxlist.com A positron emission tomography (PET) study has confirmed that rolapitant crosses the blood-brain barrier to occupy brain NK1 receptors. fda.govrxlist.com

Protein Binding

Rolapitant is highly bound to human plasma proteins, with a binding percentage of 99.8%. drugbank.comresearchgate.netwikipedia.orgfda.govrxlist.comnih.govfda.govresearchgate.net This extensive protein binding contributes to its pharmacokinetic characteristics.

Volume of Distribution

The apparent volume of distribution (Vd/F) of rolapitant is substantial, indicating widespread tissue distribution. nih.govfda.govrxlist.com In healthy subjects, the Vd/F following a single 180 mg oral dose is approximately 460 liters. fda.govrxlist.comfda.gov A population pharmacokinetic analysis in cancer patients revealed a slightly lower Vd/F of 387 liters. fda.govrxlist.comfda.gov The volume of distribution (Vd) after a single intravenous dose of 166.5 mg in healthy subjects was 392 L. fda.gov

Table 1: Volume of Distribution of Rolapitant

| Population | Route of Administration | Dose | Apparent Volume of Distribution (Vd/F) |

| Healthy Subjects | Oral | 180 mg | 460 L fda.govrxlist.comfda.gov |

| Cancer Patients | Oral | - | 387 L fda.govrxlist.comfda.gov |

| Healthy Subjects | Intravenous | 166.5 mg | 392 L (Vd) fda.gov |

Biotransformation and Metabolite Formation

Rolapitant is primarily eliminated through hepatic metabolism. fda.govfda.gov

Primary Metabolic Pathways via CYP3A4

The main enzyme responsible for the metabolism of rolapitant is cytochrome P450 3A4 (CYP3A4). drugbank.comresearchgate.netnih.goveuropa.euwikipedia.orgfda.govnih.govfda.govnih.gov Unlike some other NK-1 receptor antagonists, rolapitant is not a significant inhibitor or inducer of CYP3A4. researchgate.netnih.govdrugs.com However, its metabolism can be affected by strong inducers or inhibitors of this enzyme. nih.govfda.gov

Identification and Activity of Major Metabolites (e.g., M19)

The primary metabolic process involves the oxidation of rolapitant by CYP3A4 to form a major active metabolite known as M19, which is C4-pyrrolidine-hydroxylated rolapitant. drugbank.comnih.govwikipedia.orgfda.govnih.gov M19 is the principal circulating metabolite, and its formation is significantly delayed, with a median time to maximum concentration (Tmax) of 120 hours. fda.govfda.gov The exposure to M19 in plasma is approximately 50% of the exposure to the parent drug, rolapitant. nih.govfda.govfda.gov M19 itself has a long mean half-life of about 158 to 182 hours. fda.govfda.gov Both rolapitant and its active metabolite M19 exhibit high affinity and selectivity for the NK1 receptor. wikipedia.org In vitro studies have shown that both rolapitant and M19 have weak inhibitory effects on the hERG potassium current. ncats.io

Elimination and Excretion Pathways

The elimination of rolapitant hydrochloride anhydrous from the body is a slow process, primarily occurring through the hepatobiliary system. nih.govfda.govnih.gov Following the administration of a single oral 180-mg dose of radiolabeled rolapitant, studies have shown that the majority of the dose is recovered in the feces, with a smaller portion excreted in the urine. nih.govfda.gov On average, 73% of the administered dose was found in the feces, while 14.2% was recovered in the urine over a six-week period. fda.govnih.gov This indicates that renal clearance is not a significant pathway for the elimination of rolapitant and its related substances. nih.gov The primary route of excretion is via the liver and biliary system, with rolapitant being mainly eliminated as unchanged drug in the feces. nih.govfda.govwikipedia.org

Rolapitant is metabolized in the liver, principally by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govdrugbank.comnih.gov This metabolic process leads to the formation of a major active metabolite known as M19, or C4-pyrrolidine-hydroxylated rolapitant. fda.govwikipedia.orgdrugbank.com This metabolite is significant as it is the major circulating metabolite in the plasma, with an exposure that is approximately 50% of the parent rolapitant. nih.govdrugs.com

Rolapitant hydrochloride anhydrous is characterized by a notably long terminal half-life (t1/2), which is independent of the dose across a range of 4.5 to 180 mg. fda.govdrugs.com Clinical studies have consistently reported the mean terminal half-life to be approximately 169 to 183 hours, which translates to about seven days. wikipedia.orgdrugbank.comnih.gov One study in healthy male subjects determined a mean half-life of 186 hours. nih.gov This extended half-life supports a single-dose administration for preventing chemotherapy-induced nausea and vomiting over a 5-day risk period. nih.gov

The major active metabolite, M19, also has a prolonged mean half-life of 158 hours. nih.govdrugs.com The formation of M19 is delayed, with its median time to maximum concentration occurring at 120 hours. fda.govdrugs.com In specific situations, the half-life of rolapitant can be altered. For instance, co-administration with a strong CYP3A4 inducer like rifampin can significantly decrease the mean half-life from 176 hours to 41 hours. fda.govdrugs.com

Table 1: Terminal Half-Life of Rolapitant and its Metabolite

| Compound | Mean Terminal Half-Life (Hours) | Notes |

|---|---|---|

| Rolapitant | 169 - 183 fda.govwikipedia.orgdrugbank.com | Independent of dose. |

| Rolapitant | 186 nih.gov | From a study in healthy male subjects. |

| M19 (Active Metabolite) | 158 nih.govdrugs.com | Major active metabolite. |

| Rolapitant (with Rifampin) | 41 fda.govdrugs.com | Demonstrates effect of strong CYP3A4 induction. |

The clearance of rolapitant from the body is a slow process, consistent with its long half-life. A population pharmacokinetic analysis in cancer patients determined the apparent total clearance (CL/F) of oral rolapitant to be 0.96 L/hour. fda.govdrugs.com The large apparent volume of distribution (Vd/F), estimated at 387 L in cancer patients, indicates that rolapitant is widely distributed into the body's tissues. nih.govfda.govdrugs.com As previously noted, renal clearance is not a major route of elimination for rolapitant. nih.gov

Table 2: Pharmacokinetic Parameters of Rolapitant

| Parameter | Value | Population |

|---|---|---|

| Apparent Total Clearance (CL/F) | 0.96 L/hour fda.govdrugs.com | Cancer Patients |

| Apparent Volume of Distribution (Vd/F) | 387 L fda.govdrugs.com | Cancer Patients |

Drug Drug Interactions and Pharmacokinetic Modulations

Interactions with Cytochrome P450 Enzymes

Rolapitant's interaction with the CYP450 system is a key differentiator from other NK1 receptor antagonists. drugbank.comnih.gov Its primary metabolism is mediated by CYP3A4, leading to the formation of its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). drugbank.comfda.govwikipedia.org

Moderate Inhibition of CYP2D6

Rolapitant (B1662417) acts as a moderate inhibitor of the CYP2D6 enzyme. nih.govwikipedia.orgeuropa.eu This inhibition can lead to increased plasma concentrations of drugs that are metabolized by this pathway. europa.eu Studies have shown that co-administration of rolapitant can significantly increase the systemic exposure of CYP2D6 substrates. For instance, the exposure to dextromethorphan (B48470), a known CYP2D6 substrate, was observed to increase by approximately 3-fold when administered with rolapitant. europa.eufda.govnih.gov

The moderate inhibition of CYP2D6 by rolapitant has significant clinical implications, particularly for co-administered drugs that are CYP2D6 substrates and possess a narrow therapeutic index. nih.govdrugs.com Increased plasma concentrations of such drugs can heighten the risk of serious adverse events.

For example, thioridazine (B1682328) and pimozide (B1677891) are antipsychotic agents metabolized by CYP2D6 and are associated with a risk of QT prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. nih.govdrugs.compharmgkb.org Due to the potential for rolapitant to increase the plasma concentrations of these drugs, their concurrent use is contraindicated. nih.govdrugs.com This is a critical consideration to prevent life-threatening cardiac events.

A noteworthy characteristic of rolapitant is the prolonged duration of its inhibitory effect on CYP2D6. nih.govnih.gov The inhibition has been observed to persist for at least 7 days after a single dose and may extend beyond 28 days. europa.eufda.govnih.gov On day 28, a 2.3-fold increase in the concentration of the CYP2D6 substrate dextromethorphan was still measurable. fda.govnih.gov This long-lasting effect is an important factor for clinicians to consider when managing patients' medication regimens, even after rolapitant administration has ceased.

Lack of Significant Inhibition or Induction of CYP3A4

In contrast to its effect on CYP2D6, rolapitant does not exhibit significant inhibition or induction of the CYP3A4 enzyme. drugbank.comnih.govfda.govnih.gov This is a distinguishing feature compared to other NK1 receptor antagonists. drugbank.comnih.gov Clinical studies have demonstrated that a single dose of rolapitant had no significant impact on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. fda.govnih.gov This lack of interaction with CYP3A4 simplifies co-administration with other drugs metabolized by this major pathway, including the corticosteroid dexamethasone (B1670325), for which no dose adjustment is necessary when given with rolapitant. nih.govfda.gov

Lack of Significant Inhibition of CYP1A2 and CYP2E1

In vitro studies have indicated that rolapitant is not an inhibitor of CYP1A2 and CYP2E1. fda.govdrugs.com This suggests that clinically significant drug interactions with substrates of these enzymes are unlikely when co-administered with rolapitant.

Interactions with Transporter Proteins

Rolapitant has been shown to inhibit the function of two key transporter proteins: Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). wikipedia.orgfda.gov This inhibition can lead to increased plasma concentrations of drugs that are substrates of these transporters, potentially heightening the risk of adverse reactions.

Inhibition of Breast Cancer Resistance Protein (BCRP)

Oral rolapitant is an inhibitor of BCRP, a transporter protein involved in the efflux of various drugs from cells. fda.goveuropa.eu

Coadministration of oral rolapitant with BCRP substrates can lead to increased plasma concentrations of these substrates, which may result in a higher incidence of adverse reactions. europa.eufda.gov For instance, when a single 180 mg oral dose of rolapitant was given with sulfasalazine (B1682708), a BCRP substrate, the maximum concentration (Cmax) and the area under the curve (AUC) of sulfasalazine increased by approximately two-fold. europa.eu

Caution is advised when using rolapitant with BCRP substrates that have a narrow therapeutic index, such as methotrexate, topotecan (B1662842), and irinotecan. nih.govfda.gov Patients receiving these combinations should be closely monitored for any potential adverse events. nih.govfda.gov Similarly, when co-administered with rosuvastatin, it is recommended to use the lowest effective dose of rosuvastatin. europa.eu

An integrated safety analysis of four multinational clinical trials involving rolapitant showed that while there was a potential for interaction, the concomitant use of rolapitant with BCRP substrate chemotherapies like irinotecan, methotrexate, and topotecan did not lead to an increased frequency of treatment-emergent adverse events. nih.gov

| BCRP Substrate | Potential Clinical Implication | Recommendation |

| Methotrexate | Increased plasma concentrations | Monitor for adverse reactions if concomitant use cannot be avoided. fda.gov |

| Topotecan | Increased plasma concentrations | Monitor for adverse reactions if concomitant use cannot be avoided. fda.gov |

| Irinotecan | Increased plasma concentrations | Monitor for adverse reactions if concomitant use cannot be avoided. fda.gov |

| Rosuvastatin | Increased plasma concentrations | Use the lowest effective dose. europa.eu |

| Sulfasalazine | ~2-fold increase in Cmax and AUC | Monitor for adverse reactions if combination cannot be avoided. europa.eu |

Inhibition of P-glycoprotein (P-gp)

Oral rolapitant also acts as an inhibitor of P-glycoprotein (P-gp), another important drug transporter. wikipedia.orgeuropa.eu

The inhibition of P-gp by oral rolapitant can increase the systemic exposure of P-gp substrates. For example, when a single 180 mg oral dose of rolapitant was administered with digoxin (B3395198), a known P-gp substrate, the Cmax of digoxin increased by 71% and the AUC increased by 30%. europa.eunih.gov

Therefore, when rolapitant is used concurrently with P-gp substrates, especially those with a narrow therapeutic index like digoxin, clinical and/or biological monitoring is recommended. europa.eu For digoxin, this includes monitoring its concentrations to ensure they remain within the therapeutic range. fda.gov Caution and monitoring for adverse reactions are also advised if the concomitant use of oral rolapitant with other P-gp substrates with a narrow therapeutic index cannot be avoided. fda.gov

Interestingly, a study found that intravenous administration of rolapitant did not produce clinically significant effects on the pharmacokinetics of digoxin. nih.gov

| P-gp Substrate | Effect of Oral Rolapitant Co-administration | Recommendation |

| Digoxin | 71% increase in Cmax, 30% increase in AUC europa.eunih.gov | Monitor digoxin concentrations and for adverse reactions. europa.eufda.gov |

| Other P-gp substrates with a narrow therapeutic index | Potential for increased plasma concentrations | Monitor for adverse reactions if concomitant use cannot be avoided. fda.gov |

Effects of Strong CYP3A4 Inducers on Rolapitant Hydrochloride Anhydrous Plasma Concentrations (e.g., Rifampin)

Rolapitant is primarily metabolized by the CYP3A4 enzyme. wikipedia.orgdrugbank.com Co-administration with strong inducers of CYP3A4, such as rifampin, can significantly decrease the plasma concentrations of rolapitant, potentially reducing its efficacy. fda.govfda.gov

In a drug-drug interaction study, the administration of 600 mg of rifampin once daily for 7 days before and 7 days after a single 180 mg dose of rolapitant resulted in a 30% reduction in the mean Cmax and an 85% reduction in the mean AUC of rolapitant. fda.gov The mean half-life of rolapitant was also drastically reduced from 176 hours to 41 hours. fda.gov Another study reported a 33% decrease in Cmax and an 87% decrease in the area under the concentration-time curve from time zero to infinity. nih.gov

Due to this significant interaction, the use of rolapitant in patients who require chronic administration of strong CYP3A4 inducers should be avoided. fda.gov

Lack of Significant Pharmacokinetic Interaction with Dexamethasone and Ondansetron (B39145)

Clinical pharmacology studies have demonstrated that rolapitant hydrochloride anhydrous does not have a clinically significant impact on the pharmacokinetics of two commonly co-administered antiemetic agents, dexamethasone and ondansetron. This lack of interaction is a key feature, as it simplifies antiemetic regimens by not requiring dose adjustments for these specific drugs when administered with rolapitant.

Dexamethasone:

Rolapitant is distinguished from some other neurokinin-1 (NK-1) receptor antagonists by its neutral effect on the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov Unlike agents that inhibit or induce this enzyme, rolapitant does neither. nih.govdrugbank.com This is particularly relevant for dexamethasone, which is a substrate of CYP3A4. nih.govmdpi.com

Research findings confirm that rolapitant does not meaningfully alter the pharmacokinetics of dexamethasone. rxlist.com A clinical drug interaction study found that the concurrent administration of rolapitant did not significantly affect the maximum plasma concentration (Cmax) or the area under the curve (AUC) of dexamethasone on the first day of administration. fda.gov A minor decrease of 10% in the systemic exposure to dexamethasone was observed on Day 4 when it was given with rolapitant, but this effect was not considered clinically significant. fda.gov Consequently, no dosage adjustment for dexamethasone is necessary when co-administered with rolapitant. nih.govijmrhs.comijmrhs.comascopost.com

| Co-administered Drug | Relevant Metabolic Pathway | Effect of Rolapitant on Drug's Pharmacokinetics | Clinical Significance |

|---|---|---|---|

| Dexamethasone | CYP3A4 Substrate | No significant effect on Cmax and AUC on Day 1. Systemic exposure was 10% lower on Day 4. fda.gov | Not clinically significant; no dose adjustment required. nih.govfda.gov |

Ondansetron:

Similarly, studies have shown that rolapitant does not have a significant effect on the pharmacokinetics of intravenously administered ondansetron when given on the same day. rxlist.comijmrhs.com This finding is notable because ondansetron is metabolized by several cytochrome P450 enzymes, including CYP2D6. nih.gov Rolapitant is known to be a moderate inhibitor of CYP2D6. nih.govnih.gov

| Co-administered Drug | Relevant Metabolic Pathway | Effect of Rolapitant on Drug's Pharmacokinetics | Clinical Significance |

|---|---|---|---|

| Ondansetron | Substrate of CYP1A2, CYP2D6, CYP3A4 nih.gov | No significant effects on pharmacokinetics when administered intravenously on the same day. rxlist.com | Not clinically significant; no dose adjustment required. ijmrhs.comijmrhs.com |

Preclinical and Animal Model Investigations

Efficacy in Animal Models of Chemotherapy-Induced Emesis

Rolapitant's pharmacological profile as a potent and highly selective neurokinin-1 (NK-1) receptor antagonist has been established through various animal models. Its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) is a key area of preclinical investigation. Animal studies have demonstrated that rolapitant (B1662417) effectively mitigates emesis induced by chemotherapeutic agents known to cause significant nausea and vomiting.

Rolapitant is a selective and competitive antagonist of human substance P/neurokinin-1 (NK-1) receptors. ascopost.com The substance P/NK-1 receptor pathway is implicated in the vomiting reflex. Rolapitant has demonstrated efficacy in preventing both immediate and delayed nausea and vomiting following chemotherapy. nih.govnih.gov

In clinical trials involving patients undergoing highly or moderately emetogenic chemotherapy, the addition of rolapitant to a standard antiemetic regimen of a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and dexamethasone (B1670325) resulted in significantly higher rates of complete response (defined as no emetic episodes and no use of rescue medication) during the delayed phase (25 to 120 hours after chemotherapy). ascopost.com For instance, in one study with patients on cisplatin-based chemotherapy, the complete response rate in the delayed phase was 72.7% for the rolapitant group compared to 58.4% for the control group. ascopost.com In another similar trial, the rates were 70.1% for the rolapitant group and 61.9% for the control group. ascopost.com In a study of patients receiving moderately emetogenic chemotherapy, which included anthracycline and cyclophosphamide (B585) combinations, the complete response rate was 71.3% with rolapitant versus 61.6% in the control group. ascopost.com

The efficacy of rolapitant has also been demonstrated over multiple cycles of chemotherapy. nih.gov Pooled analysis of data from four clinical trials showed that significantly more patients receiving rolapitant experienced no emesis or interfering nausea in cycles 2, 3, 4, and 5 compared to the control group. nih.gov Furthermore, the time to the first emetic event was significantly longer for patients treated with rolapitant across multiple cycles. nih.gov

Receptor Agonist-Induced Emesis Reversal

Rolapitant functions as a selective antagonist of the human substance P/neurokinin-1 (NK-1) receptor. ascopost.com A human Positron Emission Tomography (PET) study confirmed that rolapitant can cross the blood-brain barrier and occupy NK-1 receptors in the brain. fda.govfda.gov The study observed a dose-dependent increase in the average NK-1 receptor occupancy with oral doses ranging from 4.5 mg to 180 mg. fda.gov At the 180 mg dose, the mean NK-1 receptor occupancy in the striatum was 73% at 120 hours after a single administration in healthy individuals. fda.govfda.gov

Reproductive and Developmental Toxicology Studies

The potential for reproductive and developmental toxicity of rolapitant hydrochloride has been evaluated in animal studies.

In studies on pregnant rats administered oral doses of up to 22.5 mg/kg per day during the period of organogenesis, no teratogenic or embryo-fetal effects were observed. fda.gov This dosage in rats is approximately 1.2 to 1.3 times the recommended human dose based on body surface area. fda.govfda.gov Similarly, in pregnant rabbits, no adverse embryo-fetal effects were seen at doses up to 2.9 times the maximum recommended human dose. fda.gov

However, maternal toxicity was observed in rats at doses of 13.5 and 22.5 mg/kg per day, manifesting as decreased body weight gain and reduced food consumption. fda.govfda.gov

A pre- and postnatal development study in rats involved oral administration of rolapitant hydrochloride at doses equivalent to 2.25, 9, or 22.5 mg/kg per day of the free base during organogenesis and lactation. fda.gov At the highest dose (22.5 mg/kg/day), significant maternal toxicity was noted, including mortality, decreased body weight and food consumption, total litter loss, prolonged parturition, and a decreased gestation length. fda.gov Effects on the offspring at this dose included reduced postnatal survival and decreased body weights, which may be linked to the observed maternal toxicity. fda.gov At a dose of 9 mg/kg per day, which is about 0.5 times the recommended human dose, a decrease in memory was observed in female pups during a maze test, along with decreased pup body weight. fda.gov

A study using White Leghorn chicken embryos suggested that high doses of rolapitant could induce morphological and skeletal abnormalities. nih.govnih.gov The study reported that experimental groups receiving various concentrations of rolapitant showed a higher mortality rate and a lower mean weight and crown-rump length compared to the control group. nih.gov Skeletal anomalies such as poor ossification and morphological abnormalities like yolk sac retraction and hematoma were observed in the experimental groups. nih.gov

Carcinogenesis and Mutagenesis Studies

The carcinogenic potential of rolapitant hydrochloride was evaluated in 2-year carcinogenicity studies conducted in CD-1 mice and Sprague-Dawley rats. In these studies, there were no drug-related neoplastic findings in mice at doses equivalent to up to 135 mg/kg per day of rolapitant free base. fda.gov This dose is approximately 3.6 times the recommended human dose based on body surface area. fda.gov

Juvenile Animal Toxicity Data

The safety of rolapitant in juvenile animals has been investigated to support its potential use in pediatric patients. fda.gov An oral juvenile toxicity study was conducted in rats from postnatal day 7 through postnatal day 70, which corresponds to a human age equivalent of newborn to 16 years. fda.gov In this study, sexual development and fertility of the juvenile rats were affected by the oral administration of rolapitant. fda.gov

Clinical Efficacy and Safety in Cinv Prevention

Design and Methodology of Key Clinical Trials (Phase II and III)

The clinical trials for rolapitant (B1662417) encompassed a broad range of cancer patients undergoing various emetogenic chemotherapy regimens.

Highly Emetogenic Chemotherapy (HEC): These trials enrolled patients receiving highly emetogenic chemotherapy, with a significant focus on cisplatin-based regimens. nih.govascopubs.orgnih.govnih.gov For instance, in two pooled Phase III studies, 1070 patients received cisplatin-based chemotherapy. nih.govnih.gov The patient population in these HEC trials was predominantly male, with lung cancer being the most common diagnosis. nih.gov

Moderately Emetogenic Chemotherapy (MEC): Studies also included patients receiving moderately emetogenic chemotherapy. ascopubs.orgascopost.comnih.gov A significant portion of this population consisted of patients receiving anthracycline and cyclophosphamide (B585) (AC) combinations, which are now often classified as HEC. ascopost.comnih.govnih.gov In one large Phase III trial, over half of the 1332 patients in the modified intention-to-treat population received AC-based chemotherapy. ascopost.comnih.gov This study population was largely female, with breast cancer being the most prevalent diagnosis. nih.gov Other MEC regimens studied included carboplatin-based chemotherapy. nih.govnih.govascopubs.org

Across the clinical trial programs, rolapitant was consistently evaluated as part of a three-drug combination regimen. ascopost.comnih.govcancernetwork.comtouchoncology.comnih.gov This standard-of-care approach involved the co-administration of a 5-HT3 receptor antagonist, such as granisetron (B54018) or ondansetron (B39145), and the corticosteroid dexamethasone (B1670325). nih.govascopubs.orgascopubs.orgascopost.com The control group in these trials typically received a placebo in addition to the 5-HT3 receptor antagonist and dexamethasone. ascopubs.orgascopubs.orgascopost.com This design allowed for the specific contribution of rolapitant to the prevention of CINV to be clearly assessed. ascopost.com

Efficacy in Preventing Delayed CINV

A primary focus of the rolapitant clinical development program was its efficacy in preventing delayed CINV, the nausea and vomiting that occurs more than 24 hours after chemotherapy. nih.govnih.govtouchoncology.comnih.gov

Multiple Phase III trials demonstrated the superiority of rolapitant in achieving a complete response during the delayed phase of CINV.

HEC Trials: In two Phase III studies involving patients receiving highly emetogenic cisplatin-based chemotherapy, the addition of rolapitant to a 5-HT3 receptor antagonist and dexamethasone resulted in a significantly higher complete response rate in the delayed phase compared to the control group. ascopost.com In one of these studies, the complete response rate was 70.1% for the rolapitant group versus 61.9% for the control group. ascopubs.org Another trial showed a complete response rate of 73% in the rolapitant arm compared to 58% in the control arm. theoncologynurse.com A pooled analysis of two HEC studies showed a delayed phase complete response of 71% with rolapitant versus 60% with the control. ascopost.com

MEC Trials: In a large Phase III trial with patients receiving moderately emetogenic chemotherapy, including AC regimens, the complete response rate in the delayed phase was 71.3% for patients receiving rolapitant, compared to 61.6% for those in the control group. ascopubs.org For patients specifically receiving AC-based regimens, the complete response rate was 67% with rolapitant versus 60% with the control. ascopost.com In a post-hoc analysis of patients receiving non-AC MEC, rolapitant also demonstrated significantly higher complete response rates in the delayed phase. asco.org

| Chemotherapy Type | Rolapitant Group Complete Response Rate (Delayed Phase) | Control Group Complete Response Rate (Delayed Phase) | Reference |

|---|---|---|---|

| Highly Emetogenic Chemotherapy (HEC) - Study 1 | 70.1% | 61.9% | ascopubs.org |

| Highly Emetogenic Chemotherapy (HEC) - Study 2 | 73% | 58% | theoncologynurse.com |

| Moderately Emetogenic Chemotherapy (MEC) | 71.3% | 61.6% | ascopubs.org |

| Anthracycline/Cyclophosphamide (AC) | 67% | 60% | ascopost.com |

Rolapitant has also shown effectiveness in controlling nausea, a particularly challenging symptom for patients.

In post-hoc analyses of trials involving patients on cisplatin-based chemotherapy, a significantly greater proportion of those receiving rolapitant reported no nausea during the delayed phase compared to the control group (55.7% vs. 44.3%). nih.gov Similar significant results were seen in patients receiving carboplatin-based chemotherapy (64.1% vs. 53.6%). nih.gov However, in the subgroup of patients receiving AC-based chemotherapy, there was no significant difference in the rates of no nausea during the delayed phase between the rolapitant and control groups. nih.gov

| Chemotherapy Subgroup | Rolapitant Group "No Nausea" Rate (Delayed Phase) | Control Group "No Nausea" Rate (Delayed Phase) | Reference |

|---|---|---|---|

| Cisplatin-based | 55.7% | 44.3% | nih.gov |

| Carboplatin-based | 64.1% | 53.6% | nih.gov |

| Anthracycline/Cyclophosphamide-based | 37.2% | 37.6% | nih.gov |

Efficacy in Preventing Acute CINV

While the primary benefit of neurokinin-1 receptor antagonists like rolapitant is in delayed CINV, its effect on acute CINV (occurring within the first 24 hours) has also been evaluated.

In studies of patients receiving highly emetogenic chemotherapy, the addition of rolapitant to the standard antiemetic regimen demonstrated a statistically significant improvement in complete response rates during the acute phase in some, but not all, trials. nih.govascopost.com A pooled analysis of two HEC studies showed a complete response rate of 84% in the rolapitant group versus 77% in the control group for the acute phase. ascopost.com In a Phase II dose-finding study in HEC patients, the 180 mg dose of rolapitant showed a significantly higher complete response rate in the acute phase (87.6% vs. 66.7%). nih.gov

| Chemotherapy Type | Rolapitant Group Complete Response Rate (Acute Phase) | Control Group Complete Response Rate (Acute Phase) | Reference |

|---|---|---|---|

| Highly Emetogenic Chemotherapy (Pooled Analysis) | 84% | 77% | ascopost.com |

| Highly Emetogenic Chemotherapy (Phase II) | 87.6% | 66.7% | nih.gov |

| Moderately Emetogenic Chemotherapy | 83.5% | 80.3% | ascopubs.org |

Complete Response Rates in Acute Phase

Rolapitant, a selective and long-acting neurokinin-1 (NK-1) receptor antagonist, has demonstrated significant efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in the acute phase (the first 24 hours after chemotherapy). nih.govnih.gov In combination with a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist and dexamethasone, rolapitant has been shown to be superior to an active control regimen (a 5-HT3 receptor antagonist and dexamethasone alone) in improving complete response (CR) rates. touchoncology.comascopubs.org A complete response is defined as no emesis and no use of rescue medication. ascopubs.org

In two large, randomized, double-blind, active-controlled, phase 3 trials (HEC-1 and HEC-2) involving patients receiving highly emetogenic cisplatin-based chemotherapy, the addition of rolapitant to the standard antiemetic regimen resulted in a statistically significant improvement in CR rates during the delayed phase (>24–120 hours). nih.gov While the primary endpoint of these studies was the delayed phase, the data also showed higher CR rates for the rolapitant group in the acute phase. ascopubs.org Specifically, in the HEC-2 study, the CR rate in the acute phase was 83.4% for the rolapitant group compared to 79.5% for the control group. ascopubs.org A pooled analysis of both HEC studies showed a statistically significant superiority for the rolapitant regimen in the acute phase as well. nih.gov

Similarly, in a phase 3 trial with patients receiving moderately emetogenic chemotherapy (MEC), which included anthracycline/cyclophosphamide (AC) based regimens, the CR rate in the acute phase was higher for the rolapitant group (83.5%) compared to the control group (80.3%). ascopubs.org For patients receiving non-AC MEC, particularly carboplatin-based regimens, rolapitant also demonstrated significantly higher CR rates in the acute phase compared to the active control. ascopubs.org

Table 1: Complete Response (CR) Rates in the Acute Phase (0-24 hours) with Rolapitant

| Study Population | Rolapitant + 5-HT3 RA + Dexamethasone CR Rate | Control (Placebo + 5-HT3 RA + Dexamethasone) CR Rate | p-value |

|---|---|---|---|

| Highly Emetogenic Chemotherapy (HEC-2) ascopubs.org | 83.4% | 79.5% | 0.233 |

| Moderately Emetogenic Chemotherapy (MEC) ascopubs.org | 83.5% | 80.3% | 0.143 |

| Pooled HEC Studies nih.gov | Superior to control | - | 0.0045 |

| Non-AC MEC (Other MEC subset) ascopubs.org | Significantly higher than control | - | <0.05 |

Efficacy Across Multiple Cycles of Chemotherapy

The sustained efficacy of an antiemetic regimen over multiple cycles of chemotherapy is crucial for patient quality of life and adherence to cancer treatment. nih.gov Rolapitant has been shown to maintain its effectiveness in preventing CINV over repeated courses of both highly and moderately emetogenic chemotherapy. touchoncology.comnih.gov

A post-hoc analysis of pooled data from four large clinical trials (one phase II and three phase III) assessed the efficacy of rolapitant for up to six cycles of chemotherapy. nih.gov Patients who received rolapitant in combination with a 5-HT3 receptor antagonist and dexamethasone experienced significantly better protection against CINV in subsequent cycles compared to those receiving a control regimen. nih.gov Specifically, a significantly greater number of patients in the rolapitant group reported no emesis or interfering nausea in cycles 2, 3, 4, and 5. nih.gov Furthermore, the time to the first emetic episode was significantly longer for patients in the rolapitant group across all six cycles. nih.gov More than 70% of patients who received the rolapitant-containing regimen in the three pivotal phase 3 trials reported no delayed nausea and no delayed emesis during subsequent chemotherapy cycles. jhoponline.com

Cumulative Toxicity Assessment

A key consideration with multi-cycle chemotherapy is the potential for cumulative toxicity of the supportive care medications. nih.gov In the context of rolapitant, studies have shown no evidence of cumulative toxicity over multiple cycles of chemotherapy. nih.govnih.gov An integrated safety analysis of the three phase III and one phase II randomized trials demonstrated that the incidence of treatment-emergent adverse events (TEAEs) was similar between the rolapitant and control arms in cycle 1 and did not increase with subsequent cycles of chemotherapy. nih.gov The incidence of treatment-related adverse events during cycles 2 through 6 was also comparable between the rolapitant (5.5%) and control (6.8%) groups, indicating a favorable long-term safety profile. nih.gov

Comparative Efficacy with Other NK-1 Receptor Antagonists

Rolapitant is distinguished by its significantly longer half-life of approximately 169 to 183 hours, compared to 9-13 hours for aprepitant (B1667566)/fosaprepitant (B1673561) and around 80 hours for netupitant (B1678218). nih.gov This long half-life supports a single-dose administration for coverage throughout the entire 5-day at-risk period for CINV. nih.govnih.gov

In terms of receptor occupancy in the brain, a single 180 mg dose of rolapitant has been shown to occupy over 90% of NK-1 receptors for at least 5 days. nih.gov This sustained receptor binding is a key factor in its efficacy against delayed CINV. nih.gov Comparative PET studies have shown that aprepitant and fosaprepitant also achieve high receptor occupancy, though the duration may differ. nih.gov

While direct comparisons of clinical efficacy are challenging due to variations in study design, the addition of any of these NK-1 receptor antagonists to a 5-HT3 receptor antagonist and dexamethasone has been shown to be superior to the two-drug regimen alone in preventing CINV. nih.govnih.gov For instance, studies with aprepitant and fosaprepitant have demonstrated significant improvements in complete response rates in both the acute and delayed phases of CINV. nih.govamegroups.org Similarly, rolapitant has consistently shown superiority over active control in large phase 3 trials for both HEC and MEC. nih.govascopubs.org

Table 2: Pharmacokinetic and Pharmacodynamic Properties of NK-1 Receptor Antagonists

| Property | Rolapitant | Aprepitant/Fosaprepitant | Netupitant |

|---|---|---|---|

| Half-life | ~169-183 hours nih.gov | ~9-13 hours nih.gov | ~80 hours nih.gov |

| Brain NK-1 Receptor Occupancy at 120 hours | >90% nih.gov | ~54-60% (at day 5) nih.gov | High (varies by brain region) nih.gov |

| CYP3A4 Interaction | Not an inhibitor or inducer europa.eu | Substrate, moderate inhibitor, and inducer nih.gov | Substrate and moderate inhibitor nih.gov |

Special Populations Considerations

Hepatic Impairment

The use of rolapitant in patients with pre-existing liver conditions has been studied to ensure its safety and appropriate use. fda.govnih.gov Based on a phase 1, open-label, parallel-group pharmacokinetic study, no dosage adjustment is necessary for patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic impairment. fda.govnih.gov

However, there are no clinical or pharmacokinetic data available for patients with severe hepatic impairment (Child-Pugh Class C). fda.gov Therefore, the use of rolapitant in this patient population should be avoided. fda.govmayoclinic.org If its use is deemed unavoidable, close monitoring for potential adverse reactions is recommended. fda.gov

Regulatory Science and Post Market Surveillance

FDA Approval and Regulatory Landscape

Rolapitant (B1662417), under the trade name Varubi, secured its initial U.S. Food and Drug Administration (FDA) approval for the oral formulation on September 1, 2015. This approval was granted to Tesaro, Inc. for the prevention of delayed-phase chemotherapy-induced nausea and vomiting (CINV) in adults. The indication specified its use in combination with other antiemetic agents for patients undergoing initial and repeat courses of emetogenic cancer chemotherapy, including highly emetogenic chemotherapy (HEC).

The regulatory pathway continued with the FDA approval of an intravenous (IV) emulsion formulation of rolapitant on October 25, 2017. This provided an alternative route of administration for patients, further broadening its clinical utility. The development of rolapitant was predicated on its high selectivity and affinity as a neurokinin-1 (NK-1) receptor antagonist, a mechanism that blocks the action of substance P in the brain, a key pathway for CINV. A defining characteristic of rolapitant is its exceptionally long half-life of approximately 180 hours, which allows for sustained efficacy in preventing delayed CINV without requiring repeat dosing.

In a transition of commercial stewardship, TerSera Therapeutics LLC acquired the rights for Varubi in the United States and Canada from Tesaro, a subsidiary of GlaxoSmithKline plc, in early 2020.

Table 1: FDA Approval Milestones for Rolapitant

| Formulation | Brand Name | Approval Date | Original Applicant |

|---|---|---|---|

| Oral Capsules | Varubi | September 1, 2015 | Tesaro, Inc. |

Clinical Practice Guidelines and Recommendations (e.g., ASCO Guidelines)

Leading oncology organizations have integrated rolapitant into their evidence-based clinical practice guidelines for antiemesis. The American Society of Clinical Oncology (ASCO) includes rolapitant as a recommended NK-1 receptor antagonist for preventing CINV in patients receiving specific types of chemotherapy.

The 2017 and subsequent updates to the ASCO guidelines recommend a multi-drug regimen for optimal CINV prevention. For patients receiving highly emetogenic chemotherapy (HEC), the guidelines advocate for a four-drug combination: an NK-1 receptor antagonist (such as rolapitant), a 5-HT3 receptor antagonist, dexamethasone (B1670325), and olanzapine. For moderately emetogenic chemotherapy (MEC), a three-drug regimen consisting of an NK-1 receptor antagonist, a 5-HT3 receptor antagonist, and dexamethasone is recommended. The inclusion of rolapitant in these guidelines is based on evidence from pivotal clinical trials demonstrating its efficacy.

Similarly, the National Comprehensive Cancer Network (NCCN) also incorporates rolapitant into its antiemesis guidelines, providing recommendations for its use across various chemotherapy risk categories. A comparative analysis of guidelines from ASCO, NCCN, and the European Society for Medical Oncology (ESMO) reveals a strong consensus on the foundational role of NK-1 receptor antagonists like rolapitant in prophylaxis for HEC and select MEC regimens.

Table 2: Rolapitant in ASCO Antiemetic Guidelines

| Chemotherapy Emetogenic Risk | Recommended Combination Therapy Including an NK-1 Antagonist |

|---|---|

| High (HEC) | NK-1 antagonist + 5-HT3 antagonist + Dexamethasone + Olanzapine |

Real-World Evidence and Observational Studies

To complement the findings from controlled clinical trials, real-world evidence from observational studies has provided further insights into the clinical effectiveness of rolapitant. These studies evaluate its performance in diverse, everyday clinical settings.

A 2018 study presented at the Multinational Association of Supportive Care in Cancer (MASCC) annual meeting analyzed a large U.S. payer database. The research compared healthcare resource utilization and costs for patients receiving HEC who were treated with either a rolapitant-based or an aprepitant-based antiemetic regimen. The findings suggested that patients in the rolapitant group had lower rates of CINV-related hospitalizations and emergency room visits in the delayed phase post-chemotherapy.

Another retrospective analysis of electronic health records from a network of cancer centers examined the effectiveness of rolapitant in preventing CINV in a real-world patient population receiving HEC or MEC. The results indicated that the integration of rolapitant into antiemetic regimens was associated with a significant reduction in CINV events compared to regimens without an NK-1 receptor antagonist. These observational studies, while subject to the inherent limitations of non-randomized designs, corroborate the efficacy demonstrated in pivotal trials and underscore the value of rolapitant in routine oncology practice.

Post-Market Safety Data and Risk Management

Post-market surveillance is a critical component of regulatory science, ensuring the ongoing safety of approved medications. For rolapitant, this involves monitoring and analyzing adverse event reports submitted to the FDA.

The prescribing information for the intravenous formulation of Varubi contains important safety information, including a warning about the potential for hypersensitivity reactions. Anaphylaxis, anaphylactic shock, and other serious hypersensitivity reactions have been reported, with some occurring during or shortly after the infusion.

A significant aspect of rolapitant's risk management profile involves its potential for drug-drug interactions. Rolapitant is a moderate inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. This inhibition can increase the concentration of other drugs that are metabolized by this enzyme, such as thioridazine (B1682328), which is contraindicated for co-administration. Healthcare providers must carefully review a patient's concurrent medications before initiating treatment with rolapitant.

Ongoing pharmacovigilance activities and the periodic review of safety data are standard risk management practices for rolapitant. These measures are designed to ensure that the benefit-risk profile remains favorable and that clinicians are equipped with the most current safety information to guide patient care.

Future Research Directions and Unmet Needs

Efficacy in Nausea Control Beyond Emesis Prevention

A primary unmet need in CINV management is the effective control of nausea, which can be more distressing for patients than vomiting. wikipedia.org Although neurokinin-1 receptor antagonists (NK-1 RAs) are well-established for preventing emesis, their specific impact on nausea is an area of ongoing research. wikipedia.org

These differential outcomes highlight the need for further prospective studies designed specifically to assess nausea as a primary endpoint. Future research should aim to elucidate the mechanisms behind the varying efficacy of rolapitant (B1662417) in controlling nausea across different chemotherapy regimens and to identify patient populations who would most benefit from this targeted anti-nausea effect.

Table 1: Efficacy of Rolapitant in Nausea Prevention by Chemotherapy Type

| Chemotherapy Regimen | Phase | Outcome |

| Cisplatin-based | Acute, Delayed, & Overall | Statistically significant improvement in "no nausea" rates with rolapitant. |

| Carboplatin-based | Delayed & Overall | Statistically significant improvement in "no nausea" rates with rolapitant. |

| AC-based | Delayed & Overall | No significant difference in "no nausea" rates compared to control. |

Role in Other Emetogenic Conditions (e.g., Radiation-Induced Nausea and Vomiting)

The application of rolapitant beyond CINV represents a significant area for future research. Radiation-induced nausea and vomiting (RINV) is a common and debilitating side effect for patients undergoing radiotherapy, particularly with total body or upper abdominal irradiation. While the pathophysiology of RINV shares some mechanisms with CINV, including the involvement of the substance P/NK-1 receptor pathway, the role of NK-1 RAs in this setting is not yet fully established.

Currently, there is a lack of specific studies evaluating rolapitant for the management of RINV. amegroups.com Research on other NK-1 RAs, such as aprepitant (B1667566), in concomitant radiochemotherapy has suggested a potential clinical benefit, but large, randomized controlled trials are needed to confirm these findings and establish a definitive role. nih.gov Given rolapitant's long half-life, which provides sustained protection, investigating its efficacy and safety in patients receiving single-fraction or multi-day radiotherapy is a logical and necessary next step. wikipedia.org Such studies would be crucial in addressing the unmet need for effective RINV prophylaxis.

Studies in Specific Chemotherapy Regimens (e.g., Multi-day Chemotherapy, High-Dose Chemotherapy with Stem Cell Support)

The efficacy of rolapitant has been well-documented in single-day moderately and highly emetogenic chemotherapy regimens. nih.gov However, its role in more complex and intensive treatment protocols remains an area with significant unmet needs.

Multi-day Chemotherapy: Many chemotherapy regimens are administered over several consecutive days. The long half-life of rolapitant (approximately 180 hours) suggests that a single dose might provide protection throughout a multi-day cycle. wikipedia.org However, the product's labeling advises against administration more frequently than once every 14 days, which poses a challenge for weekly chemotherapy regimens. tandfonline.com Clinical trials are necessary to determine the optimal use of rolapitant in these scenarios, including its efficacy and safety when administered with multi-day chemotherapy.

High-Dose Chemotherapy with Hematopoietic Stem Cell Transplantation (HSCT): Patients undergoing HSCT receive high-dose chemotherapy, which has a very high emetic potential. nih.gov While guidelines often recommend a three-drug combination including an NK-1 RA for these patients, specific clinical data for rolapitant in the HSCT setting have not been published. nih.gov Studies with other NK-1 RAs like aprepitant have shown benefits in this population. nih.govresearchgate.net Therefore, dedicated clinical trials are warranted to evaluate the efficacy and safety of rolapitant as part of the antiemetic prophylaxis for patients receiving high-dose chemotherapy conditioning regimens prior to stem cell support.

Pediatric Patient Studies

Chemotherapy-induced nausea and vomiting is a significant adverse event for children undergoing cancer treatment. However, there is a substantial lack of data regarding the use of newer antiemetics, including rolapitant, in this vulnerable population. The safety and efficacy of rolapitant have not been established in pediatric patients. mayoclinic.orgnih.gov

Currently, rolapitant is not approved for use in pediatric patients. nih.gov While the NK-1 RA aprepitant has received approval for use in certain pediatric age and weight groups, no studies for rolapitant in children have been conducted. nih.gov This represents a critical unmet need. Future research must include well-designed pharmacokinetic, safety, and efficacy studies to determine the appropriate use and potential benefits of rolapitant for preventing CINV in children.

Potential Beyond Antiemesis: Investigation of NK-1 Receptor Antagonists in Cancer Treatment

An emerging and exciting area of research is the potential role of the substance P/NK-1 receptor system in cancer biology itself. Substance P, the natural ligand for the NK-1 receptor, has been shown to act as a mitogen in cancer cells, promoting tumor cell proliferation, migration, angiogenesis, and anti-apoptotic mechanisms. mdpi.com The NK-1 receptor is often overexpressed in various types of tumor cells. mdpi.com

This has led to the hypothesis that NK-1 receptor antagonists could exert direct antitumor effects. Preclinical studies have shown that NK-1 RAs can induce apoptosis (cell death) in tumor cells and may have antiangiogenic and anti-metastatic properties. nih.gov By blocking the NK-1 receptor, these agents could potentially inhibit cancer progression. mdpi.comnih.gov This suggests that NK-1 receptor antagonists like rolapitant could serve a dual purpose: managing the side effects of chemotherapy while simultaneously contributing to the anticancer treatment. This potential "off-target" effect warrants significant investigation through preclinical and clinical studies to explore its viability as a novel cancer treatment strategy, either alone or in combination with existing therapies. mdpi.com

Pharmacogenomics and Personalized Antiemetic Strategies

The development of personalized medicine offers the potential to tailor antiemetic therapy based on an individual's genetic makeup, thereby maximizing efficacy and minimizing side effects. Rolapitant is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6, and this inhibition can persist for at least 28 days. drugs.comnih.govmedscape.com CYP2D6 is known for its genetic polymorphism, leading to variations in enzyme activity among individuals who may be poor, intermediate, extensive, or ultrarapid metabolizers.

These genetic differences could potentially influence the drug-drug interaction profile of rolapitant and the clinical outcomes for patients. Future pharmacogenomic studies could investigate whether CYP2D6 genotype affects the efficacy of rolapitant or the incidence of adverse events when co-administered with CYP2D6 substrate drugs. nih.gov Understanding these relationships could lead to the development of personalized antiemetic strategies, allowing clinicians to select the most appropriate antiemetic regimen and adjust dosages based on a patient's genetic profile.

Novel Formulations and Delivery Systems

Rolapitant hydrochloride anhydrous has very poor water solubility at physiological pH, which initially limited its administration to an oral tablet formulation. google.com To address the needs of patients who are unable to take oral medications, an intravenous (IV) formulation of rolapitant has been developed and approved. ascopost.comascopost.com A bioequivalence trial demonstrated the comparability of the IV and oral formulations. ascopost.com

The development of this IV emulsion is a significant step forward, providing an alternative route of administration. ascopost.com Further research into novel formulations and delivery systems could continue to improve the therapeutic profile of rolapitant. This includes the exploration of technologies to enhance solubility and bioavailability, or the development of alternative delivery systems like long-acting injectables or transdermal patches, which could offer greater convenience and ensure compliance in specific patient populations. Patent applications for new formulations aimed at improving rolapitant's solubility indicate that this is an active area of research. google.com

Q & A

Q. What analytical methods are recommended to confirm the anhydrous nature and purity of rolapitant hydrochloride anhydrous?

- Methodological Answer: To confirm the anhydrous form, use X-ray Powder Diffraction (XRPD) to compare against reference patterns of hydrated and anhydrous forms. Thermogravimetric Analysis (TGA) can quantify residual solvent/water content, while Karl Fischer Titration measures water content directly. For purity, employ High-Performance Liquid Chromatography (HPLC) with a validated method (e.g., USP monograph specifications) to detect impurities . Ensure compliance with pharmacopeial guidelines for characterization.

Q. How should researchers design stability studies for rolapitant hydrochloride anhydrous under varying storage conditions?

- Methodological Answer: Follow ICH Q1A-Q1E guidelines :

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions.

- Long-term stability : Store samples at 25°C/60% RH for 6–24 months.

- Analyze degradation products using LC-MS or NMR to identify structural changes. Document results in alignment with reproducibility standards for peer review .

Q. What are the standard protocols for evaluating rolapitant’s solubility and bioavailability in preclinical models?

- Methodological Answer: Use shake-flask method for solubility profiling in biorelevant media (e.g., FaSSIF/FeSSIF). For bioavailability, administer rolapitant orally to rodent models and measure plasma concentrations via LC-MS/MS . Compare results against intravenous dosing to calculate absolute bioavailability. Ensure compliance with OECD 417/423 guidelines for ethical and methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between rolapitant hydrochloride anhydrous and its polymorphs?

- Methodological Answer: Conduct comparative bioavailability studies in animal models, ensuring identical dosing and sampling protocols. Use PBPK modeling to simulate absorption differences caused by polymorphic variations. Validate findings with in vitro dissolution testing (e.g., USP Apparatus II) under physiologically relevant conditions. Cross-reference data with crystallography (XRPD) to correlate structure-function relationships .

Q. What experimental strategies optimize the synthesis of rolapitant hydrochloride anhydrous to minimize hydrate formation?

- Methodological Answer: Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, drying temperature). Use anti-solvent crystallization with non-aqueous solvents (e.g., acetonitrile) to suppress hydrate formation. Monitor crystallization kinetics via in-situ Raman spectroscopy . Validate the process using PAT (Process Analytical Technology) tools for real-time quality control .

Q. How should researchers address discrepancies in rolapitant’s reported NK₁ receptor binding affinity across studies?

- Methodological Answer: Perform meta-analysis of existing data, stratifying results by assay type (e.g., radioligand binding vs. functional cAMP assays). Replicate key experiments under controlled conditions, using standardized cell lines (e.g., HEK293-NK₁R) and reference ligands (e.g., aprepitant). Apply Bland-Altman analysis to quantify inter-study variability and identify methodological outliers .

Q. What computational approaches are effective in predicting rolapitant’s drug-drug interaction potential with CYP3A4 substrates?

- Methodological Answer: Use in silico docking (e.g., AutoDock Vina) to model rolapitant-CYP3A4 binding. Validate predictions with human liver microsome assays measuring IC50 for CYP3A4 inhibition. Cross-validate using static/dynamic models (e.g., Simcyp) to simulate clinical interaction scenarios. Prioritize in vitro-in vivo extrapolation (IVIVE) to bridge preclinical and clinical data .

Methodological Frameworks for Rigorous Research

- For hypothesis-driven studies , apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- For comparative studies , use PICO framework (Population, Intervention, Comparison, Outcome) to structure experimental design .

- For reproducibility , adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.